molecular formula C11H15N3O3S B11607996 [(2E)-2-(cyclohexylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]acetic acid

[(2E)-2-(cyclohexylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]acetic acid

Cat. No.: B11607996
M. Wt: 269.32 g/mol
InChI Key: ZVCAKYNYASXLJB-UHFFFAOYSA-N
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Description

[(2E)-2-(cyclohexylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a complex organic compound featuring a thiazolidine ring, a hydrazone moiety, and an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2E)-2-(cyclohexylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]acetic acid typically involves the reaction of hydrazine hydrate with cyclohexanone to form a hydrazone intermediate. This intermediate is then reacted with thioglycolic acid in the presence of acetic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory preparation, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

[(2E)-2-(cyclohexylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and substituted thiazolidines.

Scientific Research Applications

[(2E)-2-(cyclohexylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

Mechanism of Action

The mechanism of action of [(2E)-2-(cyclohexylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]acetic acid involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The hydrazone moiety can form covalent bonds with nucleophilic sites in proteins, altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2E)-2-(cyclohexylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]acetic acid is unique due to the combination of a thiazolidine ring and a hydrazone moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H15N3O3S

Molecular Weight

269.32 g/mol

IUPAC Name

2-[(2E)-2-(cyclohexylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C11H15N3O3S/c15-9(16)6-8-10(17)12-11(18-8)14-13-7-4-2-1-3-5-7/h8H,1-6H2,(H,15,16)(H,12,14,17)

InChI Key

ZVCAKYNYASXLJB-UHFFFAOYSA-N

Isomeric SMILES

C1CCC(=N/N=C/2\NC(=O)C(S2)CC(=O)O)CC1

Canonical SMILES

C1CCC(=NN=C2NC(=O)C(S2)CC(=O)O)CC1

Origin of Product

United States

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